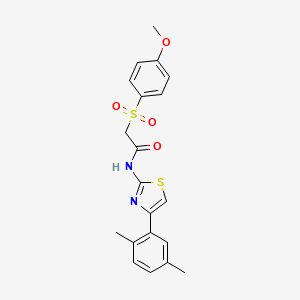

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

The compound N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide features a thiazole ring substituted at position 4 with a 2,5-dimethylphenyl group and an acetamide moiety modified with a 4-methoxyphenylsulfonyl group.

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-13-4-5-14(2)17(10-13)18-11-27-20(21-18)22-19(23)12-28(24,25)16-8-6-15(26-3)7-9-16/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFSAZVNNQEUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Substitution Reactions:

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the phenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 411.54 g/mol. It features a thiazole moiety, which is known for its versatility in drug design due to its ability to interact with biological targets effectively.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines:

- Case Study : A study demonstrated that thiazole-integrated compounds showed selective cytotoxicity against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines, with some exhibiting IC50 values as low as 23.30 ± 0.35 µM . This suggests that modifications to the thiazole structure can enhance anticancer activity.

- Mechanism : The anticancer efficacy is often attributed to the ability of these compounds to induce apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways .

Anticonvulsant Properties

Thiazole-containing compounds have also been investigated for their anticonvulsant effects:

- Case Study : One study found that certain thiazole derivatives displayed strong anticonvulsant activity, comparable to that of established medications like sodium valproate . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring could enhance efficacy.

- Mechanism : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, providing a potential therapeutic avenue for epilepsy treatment.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are another area of interest:

- Case Study : Research has shown that novel thiazole derivatives exhibit antibacterial activity against various pathogens, including Staphylococcus aureus . Some compounds demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.

- Mechanism : The antibacterial action is thought to arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and cellular uptake |

| Sulfonyl group | Increases binding affinity to target proteins |

| Thiazole ring | Contributes to bioactivity through electronic effects |

Clinical Trials and Future Directions

While many studies highlight the potential applications of thiazole derivatives in preclinical settings, further clinical trials are necessary to validate their efficacy and safety in humans. Ongoing research aims to refine these compounds for better therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide depends on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or interference with cellular signaling.

Comparison with Similar Compounds

Structural Analogues in Adjuvant Activity

- Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide):

- Shares the 4-(2,5-dimethylphenyl)thiazole core but substitutes the acetamide with a benzamide bearing a piperidinylsulfonyl group.

- Activity : Enhances TLR adjuvant potency by prolonging NF-κB signaling .

- Key Difference : The 4-methoxyphenylsulfonyl group in the target compound may offer improved solubility over the piperidinylsulfonyl group due to the methoxy’s electron-donating nature.

Thiazole Derivatives as Enzyme Inhibitors

- Compound 14 (2-((2,5-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide): Features a coumarin-linked thiazole and a dimethylphenylaminoacetamide. Activity: Inhibits α-glucosidase (IC₅₀: 12.3 µM), critical for diabetes management .

Antimicrobial Thiazole-Acetamides

- Sharma et al. Derivatives (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide): Activity: MIC values of 13–27 µM against S. aureus, E. coli, and C. albicans due to electron-withdrawing substituents (-Br, -NO₂) . Key Difference: The target compound’s 4-methoxyphenylsulfonyl group combines electron-donating (methoxy) and withdrawing (sulfonyl) effects, which may modulate antimicrobial efficacy compared to halogens.

MMP Inhibitors with Piperazine Moieties

- Compound 13 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide):

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., -Br, -NO₂) enhance antimicrobial activity but may reduce solubility . The target compound’s 4-methoxyphenylsulfonyl group balances polarity and electronic effects. Piperidinylsulfonyl (2D216) vs. methoxyphenylsulfonyl (target): The latter may improve pharmacokinetics due to methoxy’s solubility-enhancing properties .

Structural Flexibility: Replacing amino linkers with sulfonyl groups (as in the target compound) could alter binding modes in enzyme inhibition, necessitating crystallographic studies for validation .

Antimicrobial Potential: While halogenated derivatives show superior MICs, the target compound’s sulfonyl group could offer broad-spectrum activity if paired with optimized substituents .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen, and they have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activities of this compound, supported by recent research findings.

The compound's structure is characterized by a thiazole ring and a sulfonamide group, which contribute to its biological activity. The synthesis typically involves the reaction of 2,5-dimethylphenylthiourea with α-bromoacetophenone to form the thiazole ring, followed by further modifications to introduce the sulfonamide moiety.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanisms involved include induction of apoptosis and inhibition of cell proliferation through caspase activation pathways .

Table 1: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6f | A549 | 15.3 | Apoptosis induction |

| 6g | C6 | 12.7 | Caspase activation |

Antibacterial and Antifungal Properties

Thiazole derivatives are also recognized for their antimicrobial activities. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring is believed to interact with enzymes and proteins, inhibiting their activity and disrupting various biological pathways. This can lead to enhanced therapeutic effects against infections and tumors .

Case Studies

- Anticancer Screening : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that modifications in the substituents on the thiazole ring significantly affected their potency .

- Antimicrobial Testing : Another investigation focused on the antibacterial efficacy of thiazole derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.